molecular formula C22H21FN4O4 B6540795 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea CAS No. 1060206-96-3

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea

Cat. No. B6540795
CAS RN: 1060206-96-3
M. Wt: 424.4 g/mol
InChI Key: LMDACLRFCVRSJO-UHFFFAOYSA-N
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Description

The compound is a urea derivative, which contains a 1,4-benzodioxin ring and a pyridazinone ring. Urea derivatives are known for their wide range of biological activities, and 1,4-benzodioxin is a common motif in many bioactive compounds . Pyridazinones are also known for their diverse pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,4-benzodioxin and pyridazinone rings, as well as the urea linker. The presence of the fluorophenyl group could introduce interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,4-benzodioxin and pyridazinone rings, as well as the urea linker. The fluorophenyl group could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,4-benzodioxin and pyridazinone rings, as well as the urea linker, could affect properties such as solubility, melting point, and crystallinity.

Future Directions

The study of such a compound could open up new avenues in medicinal chemistry, given the known biological activities of urea derivatives, 1,4-benzodioxins, and pyridazinones . Further studies could focus on the synthesis of this compound, its reactivity, and its potential biological activities.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O4/c23-16-4-2-15(3-5-16)18-7-9-21(28)27(26-18)11-1-10-24-22(29)25-17-6-8-19-20(14-17)31-13-12-30-19/h2-9,14H,1,10-13H2,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDACLRFCVRSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea

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